3-Isothiazolecarboxamide

Übersicht

Beschreibung

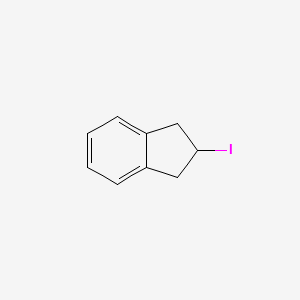

3-Isothiazolecarboxamide is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 and is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .

Synthesis Analysis

Isothiazoles, including 3-Isothiazolecarboxamide, are significant topics of heterocyclic compounds . The chemistry of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized . A number of ways have been discovered for the preparation of different types of isothiazoles and their derivatives .Molecular Structure Analysis

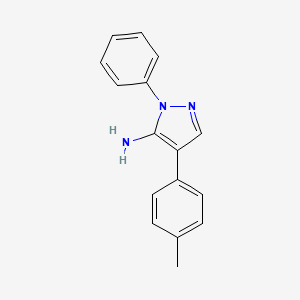

The molecular structure of 3-Isothiazolecarboxamide contains a total of 12 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aromatic), and 1 Isothiazole .Chemical Reactions Analysis

Isothiazoles, including 3-Isothiazolecarboxamide, have been extensively studied for their chemical and physical properties . They possess a peculiar reactivity and have been considered as useful blocks of synthetic compounds .It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

3-Isothiazolecarboxamide exhibits antiviral properties, particularly against herpes virus infections. Researchers have explored its use as an external application due to limited bioavailability after gastric administration . Further investigations into its mechanism of action and efficacy against specific viruses are ongoing.

Crop Protection

The isothiazole core has been studied for its role in crop protection. Some isothiazole derivatives exhibit pesticidal properties, making them valuable candidates for environmentally friendly plant protection chemicals. Researchers explore their effectiveness against pests, fungi, and other agricultural threats .

Metal Complexes and Catalysis

Isothiazole–metal complexes have gained attention as catalysts for cross-coupling reactions. These complexes, especially those containing chlorinated isothiazoles, show promise in aqueous and aqueous–alcoholic media (often referred to as ‘green chemistry’). Their use in transition-metal-catalyzed reactions opens up new avenues for synthetic chemistry .

Synthetic Strategies

Recent advances in isothiazole synthesis have made this compound more accessible to chemists. Intramolecular cyclization, heterocyclization, and ring transformations are key strategies. Researchers focus on designing efficient routes to isothiazole-containing molecules .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Isothiazolecarboxamide are not mentioned in the retrieved papers, it’s clear that isothiazoles and their derivatives continue to be of interest in the study of molecular chemistry . They find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .

Eigenschaften

IUPAC Name |

1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDNEYZLRXGBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiazolecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)

![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)

![2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3118791.png)

![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)

![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)

![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)